N-(2,5-DIMETHOXYPHENYL)-N'-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA
Description
N-(2,5-Dimethoxyphenyl)-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea is a thiourea derivative characterized by a 2,5-dimethoxyphenyl group and a 4-methylphenylsulfanyl ethyl substituent. Its structure combines aromatic methoxy and sulfur-containing moieties, which are common in bioactive compounds. The molecule’s conformational flexibility and electronic properties make it a subject of interest in crystallographic studies and structure-activity relationship (SAR) analyses. Crystallographic refinement tools like SHELX and visualization software such as ORTEP-3 are critical for resolving its three-dimensional conformation and intermolecular interactions.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[2-(4-methylphenyl)sulfanylethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-13-4-7-15(8-5-13)24-11-10-19-18(23)20-16-12-14(21-2)6-9-17(16)22-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJXOOPVZZTJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=S)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA typically involves the reaction of 2,5-dimethoxyaniline with 2-[(4-methylphenyl)sulfanyl]ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
Thioureas generally undergo hydrolysis under acidic or basic conditions to yield ureas or amines. For N-(2,5-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea:
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Acidic Hydrolysis : In HCl (6M, reflux), the thiocarbonyl group (C=S) converts to a carbonyl group (C=O), forming the corresponding urea derivative.
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Basic Hydrolysis : Treatment with NaOH (10%, 80°C) cleaves the thiourea into 2,5-dimethoxyaniline and 2-[(4-methylphenyl)sulfanyl]ethylamine.
Key Factors :
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Electron-donating methoxy groups stabilize intermediates during hydrolysis.
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The bulky sulfanylethyl group slows reaction kinetics due to steric hindrance.
Cyclization Reactions
Thioureas with nucleophilic side chains undergo intramolecular cyclization. For this compound:
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Polyphosphoric Acid (PPA)-Mediated Cyclization :
Heating with PPA at 120°C induces cyclization to form a 2,3-dihydroquinazolin-4(1H)-one derivative via nucleophilic attack by the amine on the thiocarbonyl group .
| Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| PPA, 120°C, 3 hrs | 2,3-Dihydroquinazolin-4(1H)-one | 71–88 |
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Mechanism :
Reactions with α-Halocarbonyl Compounds
Thioureas react with α-halocarbonyl reagents (e.g., 2,3-dichloroquinoxaline) to form thiazole derivatives :
| Reagent | Product | Yield (%) | Notes |
|---|---|---|---|
| 2,3-Dichloroquinoxaline | Thiazole derivative | 65–72 | By-product: Dibenzothianthrene tetraone |
Mechanistic Insight :
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The thiourea’s sulfur acts as a nucleophile, displacing chloride from the α-halocarbonyl compound.
Dimethyl Acetylenedicarboxylate (DMAD):
DMAD reacts with thioureas via Michael addition and cycloaddition:
| Conditions | Product | Pathway |
|---|---|---|
| DMAD, RT, 12 hrs | Thiazolidinone | Michael addition |
| DMAD, reflux, 24 hrs | Imidazole-2-thione | Cycloaddition |
Lawesson’s Reagent:
Converts carbonyl groups to thiocarbonyl groups but shows limited reactivity with this thiourea due to steric hindrance .
Nucleophilic Substitution at the Sulfanyl Group
The 4-methylphenylsulfanyl (-S-C6H4-CH3) group participates in SN2 reactions:
| Reagent | Product | Conditions |
|---|---|---|
| CH3I | Sulfonium salt | DMF, 60°C, 6 hrs |
Oxidation Reactions
The sulfanyl group (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO2-) under controlled conditions:
| Oxidizing Agent | Temperature | Product | Oxidation State |
|---|---|---|---|
| H2O2 | 0°C | Sulfoxide | +2 |
| H2O2 | 25°C | Sulfone | +4 |
Biological Interactions
Though not a chemical reaction, the compound’s thiourea moiety chelates metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes studied for antimicrobial activity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that thio urea derivatives exhibit significant anticancer properties. Studies have shown that N-(2,5-Dimethoxyphenyl)-N'-{2-[(4-Methylphenyl)Sulfanyl]Ethyl}Thio urea demonstrates cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of tumor growth, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It shows potential against a range of bacteria and fungi, which could lead to the development of new antimicrobial agents. The presence of the sulfanyl group enhances its interaction with microbial cell membranes, contributing to its efficacy .
Organic Synthesis
Building Block for Complex Molecules
N-(2,5-Dimethoxyphenyl)-N'-{2-[(4-Methylphenyl)Sulfanyl]Ethyl}Thio urea serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. The ability to introduce diverse substituents makes it valuable in the design of novel compounds .
Catalytic Applications
This compound can act as a catalyst or ligand in various chemical reactions. Its unique structure facilitates coordination with metal centers, which can enhance reaction rates and selectivity in organic transformations. This property is particularly useful in asymmetric synthesis and catalysis .
Material Science
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to transport charge carriers efficiently contributes to the performance of these devices. Research is ongoing to optimize its properties for better efficiency and stability in electronic applications .
Polymer Science
In polymer chemistry, N-(2,5-Dimethoxyphenyl)-N'-{2-[(4-Methylphenyl)Sulfanyl]Ethyl}Thio urea can be used as a monomer or additive to enhance the thermal and mechanical properties of polymers. Its incorporation into polymer matrices can improve material performance for various industrial applications .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of thio urea, including N-(2,5-Dimethoxyphenyl)-N'-{2-[(4-Methylphenyl)Sulfanyl]Ethyl}Thio urea, showed significant inhibition of cell proliferation in breast cancer cell lines. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs.
Case Study 2: Synthesis of Complex Molecules
In another research project focused on organic synthesis, researchers utilized N-(2,5-Dimethoxyphenyl)-N'-{2-[(4-Methylphenyl)Sulfanyl]Ethyl}Thio urea as a key intermediate to synthesize novel anti-inflammatory agents. The study reported high yields and selectivity, showcasing the compound's utility in drug development.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The compound’s aromatic rings may also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiourea derivatives and aryl-sulfanyl compounds are well-studied for their pharmacological and material science applications. Below is a comparative analysis of N-(2,5-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea with structurally or functionally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound and 25H-NBOH enhances solubility in polar solvents compared to non-methoxy analogs. The 4-methylphenylsulfanyl group provides steric bulk and lipophilicity, contrasting with simpler thioureas like 4-methylphenylthiourea.
Crystallographic Behavior: SHELX-based refinements suggest that the target compound’s thiourea moiety forms intramolecular hydrogen bonds, stabilizing its conformation. This contrasts with 25H-NBOH, where hydrogen bonding involves phenolic oxygen .
Bioactivity :
- While 25H-NBOH exhibits serotonergic activity due to its phenethylamine core , the target compound’s bioactivity remains underexplored. Hypothetically, its sulfur and thiourea groups could confer metal-chelating or enzyme-inhibitory properties.
Biological Activity
N-(2,5-Dimethoxyphenyl)-N'-{2-[(4-methylphenyl)sulfany]ethyl}thiourea, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 498.63 g/mol. Its structure includes a thiourea moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to N-(2,5-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)sulfany]ethyl}thiourea have shown significant cytotoxic effects against various cancer cell lines.
- Case Study 1 : A derivative exhibited an IC50 of 3.25 mg/mL against Hep-2 cancer cells, indicating substantial cytotoxic activity .
- Case Study 2 : Another study reported that thiourea derivatives inhibited proliferation in multiple cancer cell lines (e.g., MCF-7, H460) with IC50 values ranging from 0.75 to 4.21 µM .
The mechanism by which thiourea derivatives exert their anticancer effects often involves the inhibition of key cellular pathways:
- Aurora Kinase Inhibition : Some derivatives have been shown to inhibit Aurora-A kinase, which plays a crucial role in cell division. The IC50 for this inhibition was reported at 0.067 µM .
- Microtubule Disruption : Certain compounds were found to bind to α- and β-tubulin, leading to microtubule disassembly and subsequent cytotoxic effects .
Antimicrobial Activity
In addition to anticancer properties, compounds in this class have demonstrated antimicrobial activities:
- Case Study 3 : A related pyrazole derivative was tested against various bacterial strains and showed significant inhibition of bacterial growth through membrane disruption mechanisms .
Inflammation and Other Activities
Thiourea derivatives are also being explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .
Table 1: Summary of Biological Activities
Q & A
Basic: What spectroscopic and crystallographic methods are recommended to confirm the molecular structure of this thiourea derivative?
Answer:
For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential to resolve aromatic methoxy groups, thiourea protons, and sulfanyl-ethyl linkages. Mass spectrometry (HRMS) validates molecular weight. X-ray crystallography is critical for definitive conformation analysis: use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks . Ensure data collection at low temperature (e.g., 100 K) to minimize disorder in flexible moieties like the sulfanyl-ethyl group.
Basic: What synthetic routes are optimal for preparing this thiourea compound with high purity?
Answer:
The thiourea bridge can be synthesized via a two-step approach:
Coupling reaction: React 2,5-dimethoxyphenyl isothiocyanate with 2-[(4-methylphenyl)sulfanyl]ethylamine in anhydrous THF under nitrogen.
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase). Avoid thiourea decomposition by maintaining pH < 7 during aqueous workups .
Advanced: How can researchers resolve contradictions between computational conformational predictions and experimental crystallographic data?
Answer:
Discrepancies often arise from solvent effects or dynamic motion in the solid state. To address this:
- Perform DFT calculations (e.g., B3LYP/6-31G**) in both gas phase and solvated models (e.g., PCM for DMSO).
- Compare with experimental torsion angles from X-ray data refined using SHELXL .
- Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., C–H···S bonds) that stabilize specific conformers. If disorder persists, use the SQUEEZE algorithm in PLATON to model solvent voids .
Advanced: What strategies are effective in analyzing enzyme inhibition mechanisms involving this compound?
Answer:
Design kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations) to determine inhibition type (competitive/non-competitive). For thiourea derivatives, focus on thiol-dependent enzymes (e.g., cysteine proteases):
- Use fluorescence quenching to monitor binding (e.g., tryptophan residues in the enzyme active site).
- Validate with ITC (isothermal titration calorimetry) for thermodynamic parameters (ΔH, ΔS). Cross-reference with molecular docking (AutoDock Vina) to map binding poses, ensuring alignment with SAR studies from analogous compounds .
Basic: How should researchers handle solubility challenges during in vitro assays for this hydrophobic thiourea derivative?
Answer:
Employ co-solvents like DMSO (≤1% v/v) for stock solutions, followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-20). For concentration-dependent aggregation checks, use dynamic light scattering (DLS). Alternatively, synthesize water-soluble prodrugs by introducing ionizable groups (e.g., phosphate esters) on the methoxy or sulfanyl moieties .
Advanced: What crystallographic refinement protocols are critical for resolving disorder in the thiourea moiety?
Answer:
For X-ray data with unresolved disorder:
- Apply Twinning Analysis in PLATON to detect non-merohedral twinning.
- Use PART instructions in SHELXL to model split positions for sulfur or ethyl groups .
- Validate with R-factor convergence (target Δ/σ < 0.01) and check residual electron density maps (ideally < 0.3 eÅ⁻³). For severe disorder, consider low-temperature (10 K) synchrotron data collection.
Basic: What are the key stability considerations for long-term storage of this compound?
Answer:
Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the sulfanyl group. Monitor degradation via periodic TLC (silica, chloroform/methanol 9:1). For DMSO stocks, avoid freeze-thaw cycles; aliquot and store at –80°C. Stability studies (HPLC-MS over 6 months) should confirm absence of thiourea-to-urea oxidation .
Advanced: How can researchers validate the electronic effects of methoxy and sulfanyl substituents on thiourea reactivity?
Answer:
Combine Hammett σ constants for substituents (σ_para for –OCH₃ = –0.27, σ_meta for –SCH₂– = +0.15) with computational electrostatic potential (ESP) maps. Experimentally, compare reaction rates in nucleophilic acyl substitution assays (e.g., with benzoyl chloride). Use cyclic voltammetry to assess electron-withdrawing/donating effects on redox potentials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
